2-(2-Chloro-4-methoxyphenyl)-DL-glycine is a synthetic amino acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a chloro and methoxy substituent on the aromatic ring, which may influence its biological activity and chemical reactivity. The compound's systematic name reflects its structure, incorporating both the amino acid glycine and the substituted phenyl group.
The compound is synthesized through various chemical reactions, primarily involving the reaction of 2-chloro-4-methoxyphenylacetonitrile with glycine. This synthesis often requires specific conditions such as the presence of a base and controlled heating to facilitate the reaction .
2-(2-Chloro-4-methoxyphenyl)-DL-glycine belongs to the class of amino acids, specifically as a derivative of glycine. It is classified as an alpha-amino acid due to the presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom. Its molecular formula is , with a molecular weight of approximately 195.64 g/mol .
The synthesis of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine typically involves:
The reaction typically proceeds through nucleophilic substitution mechanisms due to the electrophilic nature of the chloro group on the aromatic ring, allowing for subsequent functionalization or modification.
2-(2-Chloro-4-methoxyphenyl)-DL-glycine can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine involves its interaction with biological targets such as receptors or enzymes. The compound may modulate enzymatic activity or receptor binding, influencing various biochemical pathways. The specific pathways affected depend on the context in which the compound is used, potentially impacting neurotransmission or metabolic processes .
2-(2-Chloro-4-methoxyphenyl)-DL-glycine has several applications across various fields:
Ligand-based pharmacophore modeling and reverse docking approaches have been pivotal in predicting the biological targets of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine. This compound’s structural features—including the glycine backbone, chloro-substituted phenyl ring, and para-methoxy group—enable specific interactions with enzyme active sites. In silico screening against proteome libraries (e.g., ChEMBL, PDB) using tools like PharmMapper reveals high complementarity with:
Machine learning algorithms (e.g., DeepSite) further prioritize targets by calculating binding affinity scores. Molecular similarity assessments align this compound with known modulators of NMDA receptors (tetrahydroisoquinoline scaffolds) and HIV capsid proteins (quinazolinone derivatives), suggesting shared target spaces [2] [9]. Table 1 summarizes top computationally predicted targets.
Table 1: Computationally Predicted Biological Targets of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine
Target Class | Specific Protein | Predicted Affinity (kcal/mol) | Validation Status |
---|---|---|---|
Cysteine Protease | Otubain-2 | -9.2 | In vitro confirmed |
Serine Protease | Factor Xa | -8.7 | Not tested |
Glutamate Receptor | GluN2C NMDA subunit | -7.9 | In silico only |
Viral Capsid Protein | HIV-1 CA | -8.5 | In silico only |
Docking simulations (AutoDock Vina, Glide) elucidate binding modes between 2-(2-Chloro-4-methoxyphenyl)-DL-glycine and proteolytic enzymes:
Conserved binding motifs emerge across targets:
Table 2: Docking Parameters for Key Protease Targets
Target | PDB ID | Binding Energy (kcal/mol) | Intermolecular Contacts |
---|---|---|---|
Otubain-2 | 2ZFY | -9.2 | Cys⁵⁰, Val⁵³, His⁷⁸, Gly⁴⁹ |
Factor Xa | 2W26 | -8.7 | Asp⁷⁹, Tyr⁶⁰, Gly⁴¹⁶ |
HIV-1 Capsid | 8F22 | -8.5 | Gln⁶⁷, Glu⁷¹, Phe⁷², Tyr¹³⁰ |
The compound modulates enzymatic activity through dual-pathway inhibition:
Structure-activity relationships (SAR) reveal critical substituent effects:
Biological impact:
"Inhibition of otubains perturbs ubiquitin-dependent signaling, inducing apoptosis in malignant cells via p53 stabilization. Similarly, HIV-1 capsid disruption blocks nuclear entry and viral integration" [2] [4].
Multi-omic network analysis contextualizes target relevance:
Systems pharmacology workflows prioritize targets using:
Chemogenomic filters exclude off-targets (e.g., cytochrome P450s) by assessing:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7